molecular formula C13H14ClNO3 B6197192 methyl 5-amino-6-methoxynaphthalene-2-carboxylate hydrochloride CAS No. 2728060-18-0

methyl 5-amino-6-methoxynaphthalene-2-carboxylate hydrochloride

Cat. No.: B6197192
CAS No.: 2728060-18-0
M. Wt: 267.7
InChI Key:
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Description

Methyl 5-amino-6-methoxynaphthalene-2-carboxylate hydrochloride is a chemical compound with the molecular formula C13H14ClNO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of amino, methoxy, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-amino-6-methoxynaphthalene-2-carboxylate hydrochloride typically involves multiple steps, starting from commercially available naphthalene derivatives. One common synthetic route includes:

    Nitration: Naphthalene is nitrated to form 5-nitronaphthalene.

    Methoxylation: The nitro group is then reduced to an amino group, followed by methoxylation to introduce the methoxy group at the 6-position.

    Esterification: The carboxyl group is introduced through a Friedel-Crafts acylation reaction, followed by esterification to form the methyl ester.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-methoxynaphthalene-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl 5-amino-6-methoxynaphthalene-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural features.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which methyl 5-amino-6-methoxynaphthalene-2-carboxylate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-2-naphthoate: Lacks the methoxy group, which can affect its reactivity and binding properties.

    Methyl 6-methoxy-2-naphthoate: Lacks the amino group, which can influence its chemical behavior and applications.

    5-Amino-6-methoxynaphthalene-2-carboxylic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.

Uniqueness

Methyl 5-amino-6-methoxynaphthalene-2-carboxylate hydrochloride is unique due to the combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research.

By understanding the synthesis, reactions, and applications of this compound, researchers can better utilize this compound in their work, leading to new discoveries and innovations.

Properties

CAS No.

2728060-18-0

Molecular Formula

C13H14ClNO3

Molecular Weight

267.7

Purity

95

Origin of Product

United States

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